Desbromoleptophos

Description

Desbromoleptophos (chemical name: O-(2,4,6-tribromophenyl) O-methyl phosphorothioate) is a degradation metabolite and photodecomposition product of the organophosphate insecticide leptophos. Studies indicate that this compound acts as a terminal residue in leptophos metabolism, with significantly greater stability in ecosystems compared to its parent compound . Its neurotoxic potency is attributed to its inhibition of acetylcholinesterase (AChE) and neurotoxic esterase (NTE), leading to organophosphate-induced delayed neuropathy (OPIDN) .

Properties

IUPAC Name |

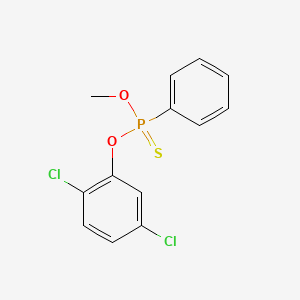

(2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2O2PS/c1-16-18(19,11-5-3-2-4-6-11)17-13-9-10(14)7-8-12(13)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGSTGQUUANUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(C1=CC=CC=C1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866344 | |

| Record name | O-(2,5-Dichlorophenyl) O-methyl phenylphosphonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53490-78-1, 73270-48-1, 73306-98-6, 73306-99-7 | |

| Record name | Desbromo leptophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53490-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desbromoleptophos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053490781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073270481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073306986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073306997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBROMOLEPTOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69CLB7QMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural and Chemical Context

Desbromoleptophos (C₁₃H₁₀Cl₂O₂PS) shares a structural backbone with leptophos (C₁₃H₁₀BrCl₂O₂PS), differing only by the absence of bromine at the para-position of the phenyl ring. This modification necessitates synthetic strategies that either eliminate bromine from leptophos or construct the molecule de novo using non-brominated precursors.

Synthetic Routes to this compound

Dehalogenation of Leptophos

A primary method involves the dehalogenation of leptophos through catalytic hydrodebromination. This approach uses palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) to cleave the C–Br bond:

$$

\text{Leptophos} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} + \text{HBr}

$$

Reaction conditions typically involve temperatures of 50–80°C and hydrogen pressures of 1–3 atm. Yields range from 65% to 85%, with purity confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR).

Key Considerations:

Direct Synthesis from Non-Brominated Precursors

An alternative route bypasses leptophos entirely, employing 2,4-dichlorophenol and O-methyl methylphosphonochloridate as starting materials:

$$

\text{2,4-Dichlorophenol} + \text{O-Methyl methylphosphonochloridate} \xrightarrow{\text{Base}} \text{this compound}

$$

Reaction Steps:

Industrial-Scale Production Techniques

Patent CN104262121A outlines a scalable method for synthesizing intermediates like 1,3-dibromo-2,2-dimethoxypropane, which can be adapted for this compound precursors:

| Parameter | Small Scale (10L) | Large Scale (3000L) |

|---|---|---|

| Acetone (kg) | 0.986 | 180 |

| Methanol (kg) | 6.0 | 950 |

| Bromine (kg) | 5.3 | 1000 |

| Reaction Time (hr) | 24 | 40 |

| Product Yield (kg) | 2.7 | 580 |

| Purity (%) | 97–99 | 97–99 |

This method emphasizes cost efficiency and reproducibility, with bromine addition controlled below 20°C to minimize side reactions.

Analytical Validation and Quality Control

Post-synthesis, this compound is characterized using:

Challenges and Optimization Strategies

Byproduct Formation

Debromination may yield traces of dechlorinated derivatives. Silica gel chromatography (hexane:acetone = 4:1) effectively removes these impurities.

Chemical Reactions Analysis

Types of Reactions

Desbromoleptophos undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,5-dichlorophenol and diethyl phosphoric acid.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Hydrolysis: 2,5-dichlorophenol and diethyl phosphoric acid.

Substitution: Various organophosphorus derivatives.

Scientific Research Applications

Ecotoxicological Applications

Desbromoleptophos is recognized for its stability and persistence in the environment, making it a significant contaminant in ecological studies. Its ecotoxicological effects have been extensively studied to understand its impact on different ecosystems.

- Persistence and Bioaccumulation : Research indicates that this compound can accumulate in biological systems, raising concerns about its long-term effects on wildlife and human health. Its stability means it can remain in the environment longer than other compounds, potentially leading to higher exposure levels for organisms .

- Toxicity Assessments : Studies have shown that this compound exhibits neurotoxic effects similar to those of its parent compound, leptophos. For example, it has been linked to delayed neurotoxicity in animal models, where exposure resulted in observable clinical signs and weight loss . Such findings underscore the importance of assessing the ecological risks associated with this compound.

Agricultural Applications

In agriculture, this compound has been studied for its potential use as a pesticide. Its effectiveness against various pests makes it a candidate for integrated pest management strategies.

- Pesticidal Efficacy : As a derivative of leptophos, desbromoleptophos retains some insecticidal properties that can be beneficial in controlling pest populations. Its application can lead to reduced crop damage and improved yields when used correctly .

- Environmental Impact Studies : The use of this compound necessitates careful consideration of its environmental impact. Studies focusing on its degradation pathways and effects on non-target species are crucial for developing sustainable agricultural practices that minimize ecological disruption.

Pharmacological Research

This compound has also been investigated for its potential pharmacological applications, particularly concerning its neurotoxic effects.

- Neuropharmacology Studies : Given its neurotoxic profile, researchers are exploring the mechanisms by which this compound affects neural tissues. Understanding these mechanisms could provide insights into developing treatments for conditions related to cholinergic dysfunction .

- Potential Therapeutic Uses : Some studies suggest that compounds with simi

Mechanism of Action

Desbromoleptophos exerts its effects primarily through the inhibition of acetylcholinesterase and neuropathy target esterase. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of cholinergic receptors. The overstimulation of these receptors causes neurotoxic effects, including paralysis and gait abnormalities . The molecular targets of this compound include the active sites of acetylcholinesterase and neuropathy target esterase, where it forms covalent bonds, leading to enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Differences

Leptophos (O-(2,4,6-tribromophenyl) O-methyl phenylphosphonothioate) differs structurally from desbromoleptophos by the presence of a phenyl group attached to the phosphorus atom. This compound lacks this phenyl moiety, resulting in altered degradation kinetics and toxicity profiles.

Environmental Persistence and Bioaccumulation

In terrestrial-aquatic model ecosystems, this compound demonstrated higher environmental persistence than leptophos. Key metrics include:

| Compound | EM (Snail) | EM (Fish) | BI (Snail) | BI (Fish) |

|---|---|---|---|---|

| This compound | 34,164 | 3,477 | 0.006 | 0.030 |

| Leptophos | 11,187 | 3,888 | 0.012 | 0.045 |

EM (Environmental Magnification): Ratio of compound concentration in organisms vs. water.

BI (Biodegradation Index): Lower values indicate slower degradation.

This compound exhibits 3-fold higher EM in snails and slower biodegradation (BI = 0.006 vs. 0.012 in snails), confirming its role as a terminal residue .

Neurotoxicity

This compound is 5–6 times more neurotoxic than leptophos. In avian models, a single oral dose of 20 mg/kg induced paralysis, whereas leptophos required 100 mg/kg for similar effects . This heightened toxicity correlates with its stronger inhibition of NTE and AChE .

Comparison with EPN (Ethyl Phenylphosphonothioate)

EPN, another phenylphosphonothioate, shares structural similarities but differs in alkyl substitution (ethoxy vs. methyl groups).

Environmental Behavior

| Compound | EM (Snail) | EM (Fish) | BI (Snail) |

|---|---|---|---|

| This compound | 34,164 | 3,477 | 0.006 |

| EPN | 9,452 | 2,115 | 0.018 |

This compound persists longer in snails (BI = 0.006 vs. 0.018 for EPN) and accumulates more extensively (EM = 34,164 vs. 9,452) .

Toxicity Profile

EPN shows moderate acute toxicity (LD₅₀ = 12 mg/kg in rats) but lower delayed neurotoxicity. This compound, in contrast, causes OPIDN at doses 10-fold lower than EPN .

Comparison with Parathion

Parathion (O,O-diethyl O-4-nitrophenyl phosphorothioate), a "non-persistent" organophosphate, contrasts sharply with this compound in environmental fate:

| Compound | EM (Snail) | BI (Snail) | Neurotoxic Dose (mg/kg) |

|---|---|---|---|

| This compound | 34,164 | 0.006 | 20 |

| Parathion | 746 | 0.210 | 250 |

Parathion degrades rapidly (BI = 0.210) and has negligible delayed neurotoxicity. This compound, however, bioaccumulates 46-fold more in snails and induces neurotoxicity at 1/12th the dose of parathion .

Comparison with Other Phenylphosphonothioates

Ethoxy Leptophos

Ethoxy leptophos (O-ethyl analog) lacks neurotoxicity even at 1,000 mg/kg, highlighting the critical role of the methyl group in this compound for NTE inhibition .

Chiral Isomers (this compound Oxon)

Chiral isomers of this compound oxon exhibit variable neurotoxic effects. The (R)-isomer shows 3-fold higher AChE inhibition than the (S)-isomer, emphasizing stereochemistry’s impact on toxicity .

Regulatory and Environmental Considerations

This compound remains unrestricted in some regions despite its high persistence and toxicity, whereas metabolites like desmethyl malathion are banned . Its environmental risks are compounded by its stability in water (half-life >180 days) and biomagnification in aquatic food chains .

Biological Activity

Desbromoleptophos is a significant metabolite of leptophos, an organophosphate pesticide. Understanding its biological activity is crucial due to its implications for environmental health and human safety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound is characterized by its stability and persistence in the environment. It is formed as a degradation product of leptophos, which itself is a weak anticholinesterase agent but can be metabolized into more potent forms like leptophos oxon . The metabolic pathway of leptophos involves hydrolysis and oxidation processes, leading to the formation of this compound and other derivatives .

This compound exhibits its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. The potency of this compound as an AChE inhibitor varies, but it is generally considered less potent than its parent compound, leptophos oxon .

Toxicological Effects

The toxicological profile of this compound has been studied in various animal models. Key findings include:

- Neurotoxicity : Studies have shown that exposure to this compound can lead to neurotoxic effects similar to those observed with other organophosphates. Inhibition of cholinesterase activity has been documented in both brain and red blood cells (RBCs) following exposure .

- Developmental Effects : Research indicates that this compound may have developmental neurotoxic effects, particularly in avian species such as chick embryos. These effects are characterized by alterations in cholinergic signaling pathways during critical periods of development .

- Chronic Exposure : Long-term exposure studies in rodents have demonstrated significant reductions in cholinesterase activity at various dose levels, suggesting potential chronic neurotoxic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity and toxicity of this compound:

- Acute Toxicity Study : In a study involving rats fed varying doses of this compound, significant inhibition of RBC cholinesterase was observed at doses above 10 ppm after 14 days. However, no significant changes were noted in overall health or organ morphology .

- Developmental Neurotoxicity : A study using chick embryos revealed that exposure to organophosphate compounds, including this compound, resulted in impaired synaptic function and reduced cholinergic receptor activity. This suggests that even low-level exposures during critical developmental windows can have lasting neurobehavioral impacts .

- Environmental Persistence : this compound has been identified as a persistent contaminant in agricultural runoff, raising concerns about its long-term ecological impact and potential bioaccumulation in food chains .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Organism | Dose Level (ppm) | Key Findings |

|---|---|---|---|

| Acute Toxicity | Rats | 0, 10, 20 | Significant RBC cholinesterase inhibition |

| Developmental Effects | Chick Embryos | Low concentrations | Impaired cholinergic signaling |

| Chronic Exposure | Rats | 0, 25, 50 | Long-term cholinesterase inhibition observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.